Cas no 2227795-93-7 (2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid)

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid structure
2227795-93-7 structure
商品名:2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
CAS番号:2227795-93-7
MF:C27H32N2O5
メガワット:464.553387641907
CID:5975171
PubChem ID:165586162

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid
    • 2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
    • EN300-1525754
    • 2227795-93-7
    • インチ: 1S/C27H32N2O5/c1-2-8-24(26(32)28-23-14-7-9-17(23)15-25(30)31)29-27(33)34-16-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-6,10-13,17,22-24H,2,7-9,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-,23+,24-/m0/s1
    • InChIKey: PFNKAQPJCOFRQK-VWMXVWASSA-N
    • ほほえんだ: OC(C[C@@H]1CCC[C@H]1NC([C@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.4

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1525754-10.0g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
10g
$14487.0 2023-06-05
Enamine
EN300-1525754-0.5g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
0.5g
$3233.0 2023-06-05
Enamine
EN300-1525754-2.5g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
2.5g
$6602.0 2023-06-05
Enamine
EN300-1525754-0.25g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
0.25g
$3099.0 2023-06-05
Enamine
EN300-1525754-250mg
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
250mg
$3099.0 2023-09-26
Enamine
EN300-1525754-10000mg
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
10000mg
$14487.0 2023-09-26
Enamine
EN300-1525754-0.1g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
0.1g
$2963.0 2023-06-05
Enamine
EN300-1525754-5.0g
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
5g
$9769.0 2023-06-05
Enamine
EN300-1525754-5000mg
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
5000mg
$9769.0 2023-09-26
Enamine
EN300-1525754-1000mg
2-[(1RS,2SR)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]cyclopentyl]acetic acid
2227795-93-7
1000mg
$3368.0 2023-09-26

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid 関連文献

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acidに関する追加情報

Introduction to 2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid (CAS No. 2227795-93-7)

2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid, identified by the CAS number 2227795-93-7, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule represents a complex structural design, featuring an intricate arrangement of functional groups that contribute to its unique chemical and biological properties. The presence of a cyclopentylacetic acid core, combined with an amino-pentanamide side chain and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes this compound a versatile scaffold for drug discovery and development.

The structural complexity of CAS No. 2227795-93-7 is not merely an academic curiosity but holds practical implications for its potential applications in therapeutic interventions. The cyclopentylacetic acid moiety is known for its ability to enhance binding affinity and selectivity, while the Fmoc group provides a protective handle for further chemical modifications. These features make the compound particularly attractive for designing small-molecule inhibitors or modulators targeting specific biological pathways.

In recent years, there has been growing interest in the development of novel compounds with enhanced pharmacological profiles. The name of the product, 2-(1RS,2SR)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclopentylacetic acid, has been explored in several preclinical studies as a potential candidate for treating various diseases. Its unique structural features have been leveraged to develop derivatives with improved solubility, bioavailability, and target specificity.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. Enzymes are critical targets in drug design due to their central role in numerous biological processes. The structure of CAS No. 2227795-93-7 has been engineered to interact with specific enzyme active sites, thereby inhibiting or activating their function as needed. This has opened up avenues for developing treatments against enzyme-mediated disorders such as metabolic diseases, inflammatory conditions, and even certain types of cancer.

The fluorenylmethoxycarbonyl (Fmoc) group in the molecule serves multiple purposes beyond just protection during synthesis. It can be used to introduce fluorescence or other spectroscopic properties, making the compound useful for imaging techniques in biological research. Additionally, the Fmoc group can be selectively removed under specific conditions, allowing for further functionalization or conjugation with other molecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of complex molecules like CAS No. 2227795-93-7 with high accuracy. These computational models have been instrumental in optimizing the structure of the compound to enhance its pharmacological properties. By leveraging machine learning algorithms and molecular dynamics simulations, scientists have been able to fine-tune the molecule's design to improve its efficacy and reduce potential side effects.

The pharmacokinetic profile of CAS No. 2227795-93-7 is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Studies have shown that modifications to the molecule can significantly impact its pharmacokinetic behavior, making it more suitable for clinical applications.

In addition to its therapeutic applications, this compound has also shown promise in materials science and nanotechnology. The unique structural motifs present in CAS No. 2227795-93-7 can be exploited to develop novel materials with specific properties such as high stability or enhanced reactivity. These materials could find applications in drug delivery systems, sensors, and other advanced technologies.

The synthesis of CAS No. 2227795-93-7 presents significant challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as solid-phase peptide synthesis (SPPS) and flow chemistry have been particularly useful in streamlining the production process.

The biological activity of this compound has been extensively studied in various cell-based assays and animal models. Initial results suggest that it exhibits potent activity against several disease-related targets without significant off-target effects. This makes it an attractive candidate for further development into a therapeutic agent.

As research continues to uncover new biological pathways and mechanisms underlying disease progression, compounds like CAS No. 2227795-93-7 will play an increasingly important role in drug discovery and development pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas.

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